

Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)benzaldehyde

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This document provides detailed application notes and experimental protocols for the synthesis of **2-Nitro-4-(trifluoromethyl)benzaldehyde**, a key intermediate in the development of pharmaceuticals and fine chemicals. The presence of both a nitro and a trifluoromethyl group makes this compound a versatile building block in organic synthesis.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Nitro-4-(trifluoromethyl)benzaldehyde** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	109466-87-7	[2]
Molecular Formula	C ₈ H ₄ F ₃ NO ₃	[2][3]
Molecular Weight	219.12 g/mol	[2][3]
Appearance	Solid	[3]
Melting Point	41-45 °C	[2]
Boiling Point	273.8 °C at 760 mmHg	[3]
Purity	95 - 97%	[2][3]
Storage	Inert atmosphere, 2-8 °C	[3]

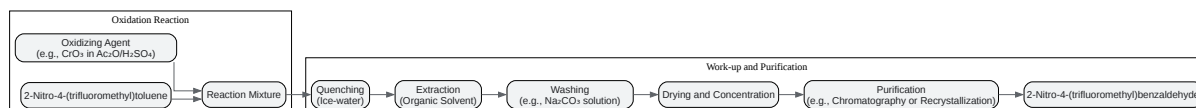
Application Notes

2-Nitro-4-(trifluoromethyl)benzaldehyde serves as a crucial starting material in the synthesis of various organic compounds and is particularly valuable in the production of fine chemical intermediates.[1] The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aldehyde for various chemical transformations.

A significant application of this compound is its use as a raw material in the synthesis of 2-nitro-4-trifluoromethyl benzonitrile, which is an important intermediate for certain herbicides and anti-inflammatory drugs.[1][4] The conversion involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, followed by a dehydration reaction.[4]

Proposed Synthesis Workflow

The logical workflow for the synthesis of **2-Nitro-4-(trifluoromethyl)benzaldehyde** from 2-Nitro-4-(trifluoromethyl)toluene is depicted below. This process is based on established oxidation methods for converting substituted toluenes to their corresponding aldehydes.



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Caption: Synthetic workflow for **2-Nitro-4-(trifluoromethyl)benzaldehyde**.

Experimental Protocol: Oxidation of 2-Nitro-4-(trifluoromethyl)toluene

This protocol is a proposed method based on analogous procedures for the synthesis of other nitrobenzaldehydes, such as o-nitrobenzaldehyde and p-nitrobenzaldehyde, via the oxidation of the corresponding nitrotoluene.^{[5][6]}

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)
2-Nitro-4-(trifluoromethyl)toluene	$C_8H_6F_3NO_2$	205.13
Acetic Anhydride	$(CH_3CO)_2O$	102.09
Sulfuric Acid (concentrated)	H_2SO_4	98.08
Chromium Trioxide	CrO_3	99.99
Dichloromethane	CH_2Cl_2	84.93
Sodium Bicarbonate	$NaHCO_3$	84.01
Sodium Sulfate (anhydrous)	Na_2SO_4	142.04
Ice	H_2O	18.02

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Nitro-4-(trifluoromethyl)toluene.
- **Addition of Acetic Anhydride and Sulfuric Acid:** To the stirred starting material, add acetic anhydride followed by the slow, dropwise addition of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice-salt bath.
- **Oxidation:** Once the addition of sulfuric acid is complete and the mixture has cooled to 5 °C, add chromium trioxide in small portions. The rate of addition should be controlled to keep the reaction temperature below 10 °C.^[5] After the addition is complete, continue stirring for several hours at the same temperature.
- **Quenching:** Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring to decompose the excess oxidizing agent and precipitate the product.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane.

- Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure **2-Nitro-4-(trifluoromethyl)benzaldehyde**.

Safety Precautions:

- Chromium trioxide is a strong oxidizing agent and is corrosive and carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Concentrated sulfuric acid and acetic anhydride are corrosive. Handle with care and appropriate PPE.
- The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.

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References

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